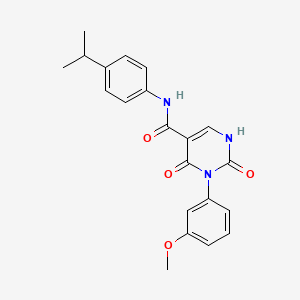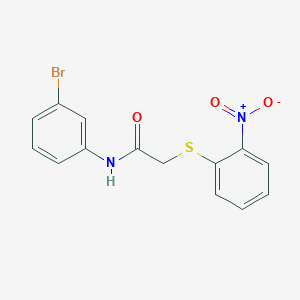
N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, redox potential, and various spectroscopic properties.Applications De Recherche Scientifique
1. Synthesis and Chemical Reactivity
- N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide is involved in various chemical reactions, demonstrating its utility in synthetic chemistry. For instance, it has been used in the synthesis of phenothiazines through the Smiles rearrangement, indicating its reactivity and potential in creating complex organic compounds (Sharma et al., 2002).
2. Biological Activity and Pharmacology
- Research has explored the antimicrobial properties of compounds containing similar structural elements to N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide. For example, studies on bromophenol derivatives and their activities against cancer cell lines and microorganisms highlight the potential of related compounds in medicinal chemistry and drug discovery (Zhao et al., 2004).
3. Optical and Electronic Applications
- Compounds with similar functional groups to N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide have been studied for their third-order nonlinear optical properties, suggesting potential applications in photonics and laser technology. This research provides a foundation for exploring the optical properties of N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide and its derivatives (D'Silva et al., 2012).
4. Material Science and Polymer Chemistry
- Similar sulfur-containing compounds have been utilized in the development of high-performance materials, such as aromatic polyimides. These materials have high refractive indices and thermal stability, indicating the potential for N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide in advanced material synthesis (Tapaswi et al., 2015).
5. Analytical Chemistry
- Compounds structurally related to N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide have been used in the development of analytical methods, such as the detection and determination of pharmaceutical compounds. This suggests potential uses of N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide in analytical and diagnostic applications (Kumar et al., 2013).
Safety And Hazards
This section would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Orientations Futures
Future directions could involve potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c15-10-4-3-5-11(8-10)16-14(18)9-21-13-7-2-1-6-12(13)17(19)20/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLABFHBQLKRIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

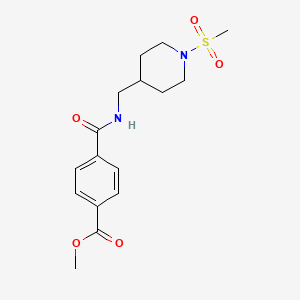
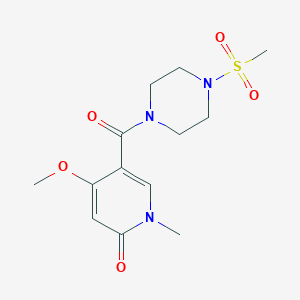

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)
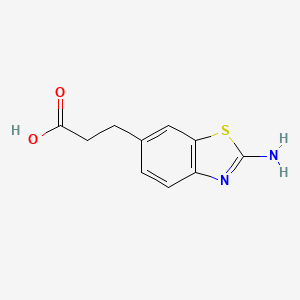
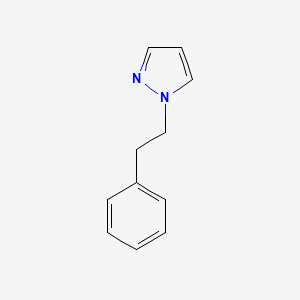

![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)
![1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2605286.png)
![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
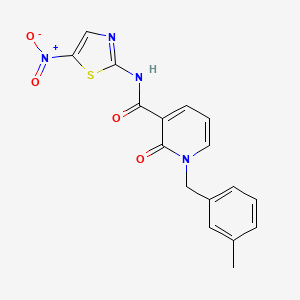
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
